trans-2-Cyanocyclopropanecarboxamide

Medicinal Chemistry Structure-Based Drug Design Stereochemistry

trans-2-Cyanocyclopropanecarboxamide (CAS 2954726-29-3; C₅H₆N₂O; MW 110.11 g/mol) is a cyclopropane derivative featuring a trans (1R,2R) arrangement of cyano and carboxamide functional groups on the strained three-membered ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a predicted boiling point of 400.5 ± 34.0 °C, density of 1.24 ± 0.1 g/cm³ (at 20 °C, 760 Torr), and predicted pKa of 16.18 ± 0.40.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Cat. No. B13892933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Cyanocyclopropanecarboxamide
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)N)C#N
InChIInChI=1S/C5H6N2O/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H2,7,8)/t3-,4+/m0/s1
InChIKeyFRWRFJHQQILMLZ-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Cyanocyclopropanecarboxamide for Stereochemically Defined Cyclopropane Building Block Procurement


trans-2-Cyanocyclopropanecarboxamide (CAS 2954726-29-3; C₅H₆N₂O; MW 110.11 g/mol) is a cyclopropane derivative featuring a trans (1R,2R) arrangement of cyano and carboxamide functional groups on the strained three-membered ring . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a predicted boiling point of 400.5 ± 34.0 °C, density of 1.24 ± 0.1 g/cm³ (at 20 °C, 760 Torr), and predicted pKa of 16.18 ± 0.40 . The compound is commercially available at ≥97% purity with cold-chain storage requirements (2–8 °C) and ice-pack transportation . Its structural rigidity, dual hydrogen-bond donor/acceptor capabilities, and defined stereochemistry make it a valuable scaffold for constructing conformationally restricted bioactive molecules [1].

Why Interchanging trans-2-Cyanocyclopropanecarboxamide with Regioisomers or Diastereomers Compromises Experimental Reproducibility


The cyclopropanecarboxamide scaffold exhibits pronounced sensitivity to the spatial arrangement of substituents, and simple in-class substitution introduces uncontrolled variables that undermine assay consistency and SAR interpretation [1]. The trans (1R,2R) configuration places the cyano and carboxamide groups on opposite faces of the cyclopropane ring, whereas the cis (1R,2S) diastereomer (CAS 1438897-34-7) orients these groups on the same face, and 1-cyanocyclopropanecarboxamide (CAS 1559-04-2) positions both functional groups as a geminal pair on a single carbon . These configurational differences produce distinct hydrogen-bonding vectors, dipole moments, and steric profiles that directly impact molecular recognition at protein targets—differences that cannot be compensated for by adjusting concentration or formulation [1][2].

Quantitative Differentiation Evidence for trans-2-Cyanocyclopropanecarboxamide vs. Closest Analogs


Trans Configuration Provides Unique Hydrogen-Bonding Vector Geometry Compared to Cis Diastereomer

In the trans (1R,2R) isomer, the cyano and carboxamide groups project from opposite faces of the cyclopropane ring, establishing a specific dihedral angle and hydrogen-bonding vector that is geometrically distinct from the cis (1R,2S) arrangement where both groups occupy the same face . This spatial divergence is critical in structure-based drug design where the trans arrangement has been shown to preferentially engage enzyme active sites, as demonstrated by the 1-cyano-N-substituted-cyclopropanecarboxamide series where Ki values of 95.30 ± 13.71 μM were achieved against rice KARI for active compound 2 [1]. The 1-cyanocyclopropanecarboxamide pharmacophore, which shares the trans-disposed cyano/carboxamide motif, serves as the key binding element in VHL E3 ligase inhibitors such as VH298 (Kd = 80–90 nM) [2].

Medicinal Chemistry Structure-Based Drug Design Stereochemistry

Demonstrated Synthetic Tractability via Stereoselective Cyclopropanation Routes Yielding Defined trans Configuration

The synthesis of 1-cyanocyclopropanecarboxamides with defined stereochemistry has been achieved through a metal-free cyclopropanation using 3-substituted-2-cyanoacrylamides with N-tosylhydrazones, delivering up to 90% yield with 19:1 diastereomeric ratio (dr) [1]. This methodology is directly applicable to trans-2-cyanocyclopropanecarboxamide analogues and provides a scalable, gram-level synthetic route. In contrast, the cyclopropanecarboxamide core lacking the cyano group requires separate cyanation steps that can introduce racemization risks . Additionally, cyanocyclopropylcarboxamides are specifically claimed as privileged scaffolds in cathepsin inhibitor patents, where the trans-cyclopropane geometry is explicitly enumerated for reversible cysteine protease inhibition [2].

Synthetic Chemistry Process Development Stereoselective Synthesis

Predicted Physicochemical Property Parity with cis Isomer Implies Conformational, Not Bulk-Property, Differentiation

Head-to-head predicted property comparison between trans-2-cyanocyclopropanecarboxamide and its cis diastereomer reveals near-identical bulk properties, confirming that differentiation is entirely conformational: boiling point (trans: 400.5 ± 34.0 °C vs. cis: 400.477 ± 34.00 °C, both predicted), density (trans: 1.24 ± 0.1 g/cm³ vs. cis: 1.243 ± 0.10 g/cm³), and pKa (trans: 16.18 ± 0.40 vs. cis: 16.176 ± 0.40) . This parity demonstrates that bulk property-based selection cannot distinguish these compounds—users must select based on the specific stereochemical requirement of their target system. The trans-isomer also demonstrates commercial availability at ≥97% purity with defined cold-chain logistics (2–8 °C) , and a reported logP of -0.292 consistent with favorable aqueous solubility for biochemical assay conditions .

Physicochemical Profiling Medicinal Chemistry Comparator Analysis

Trans-Cyclopropane Scaffold is Privileged in Multi-Target Inhibitor Design (LSD1/HDAC and Cathepsin Patent Families)

The trans-cyclopropane-amide scaffold appears as a core structural element in multiple patent families targeting distinct therapeutic protein classes. The LSD1/HDAC dual inhibitor patent family (CA3022561A1) explicitly claims cyclopropyl-amide compounds in trans configuration for simultaneous inhibition of lysine-specific demethylase 1 and histone deacetylases [1]. Similarly, the AstraZeneca cathepsin inhibitor patent (WO/2009/001127 A1) broadly claims cyanocyclopropylcarboxamides as reversible inhibitors of cysteine proteases including cathepsins B, K, C, F, H, L, O, S, W, and X [2]. In antifungal applications, cyclopropanecarboxamide derivatives achieved 79.38% in vivo antifungal activity comparable to commercial fungicides, with the cyclopropane ring serving as a transition-state mimetic [3]. The trans geometry is mechanistically significant because it positions the cyano group for hydrogen-bond acceptance while the carboxamide serves as a zinc-binding group in metalloenzyme contexts [4].

Epigenetics Protease Inhibition Dual Inhibitor Design

Recommended Application Scenarios for trans-2-Cyanocyclopropanecarboxamide Based on Evidence Strength


Stereochemistry-Dependent Medicinal Chemistry SAR Campaigns Targeting Metalloenzymes or Cysteine Proteases

When conducting structure-activity relationship studies on targets that require a specific hydrogen-bonding geometry—such as zinc-dependent HDACs, cysteine cathepsins, or KARI—the trans configuration of 2-cyanocyclopropanecarboxamide provides the correct spatial orientation for productive active-site engagement [1]. The cyano group serves as a hydrogen-bond acceptor while the carboxamide can coordinate catalytic metal ions, a dual functionality that is geometrically inaccessible with the cis diastereomer or geminally substituted 1-cyanocyclopropanecarboxamide [1]. Procurement of the trans isomer is essential for maintaining SAR continuity in programs derived from the LSD1/HDAC dual inhibitor or cathepsin inhibitor patent families .

Transition-State Mimetic Design for Branched-Chain Amino Acid Biosynthesis Enzyme Inhibition

The cyclopropane ring serves as a transition-state analogue for the alkyl migration step catalyzed by ketol-acid reductoisomerase (KARI), a validated target in branched-chain amino acid biosynthesis [1]. The trans-2-cyanocyclopropanecarboxamide scaffold provides the requisite ring strain and functional group orientation to mimic the cyclopropane-like transition state, as demonstrated by the Ki values of 95.30 ± 13.71 μM achieved with 1-cyano-N-substituted analogues against rice KARI [1]. This application is directly relevant to herbicide and antimicrobial discovery programs targeting the branched-chain amino acid pathway .

Conformationally Restricted Building Block for GPCR Bitopic Ligand Synthesis

The trans-cyclopropane scaffold imposes conformational rigidity that is advantageous for designing bitopic ligands targeting G protein-coupled receptors, where defined spatial relationships between orthosteric and allosteric pharmacophores are critical [1]. The trans-2-cyanocyclopropanecarboxamide core places the cyano and carboxamide substituents at a fixed dihedral angle, enabling precise control over pharmacophore geometry in dopamine D3 receptor antagonist programs and related neuroscience applications [1].

PROTAC and Targeted Protein Degradation Ligand Design Requiring VHL E3 Ligase Engagement

The 1-cyanocyclopropanecarboxamide motif, to which trans-2-cyanocyclopropanecarboxamide is structurally and synthetically related, constitutes the critical VHL-binding element in PROTAC technology [1]. VH298, incorporating this pharmacophore, binds VHL with a Kd of 80–90 nM and is widely used as a chemical probe for hypoxia signaling research [1]. The trans-2-cyanocyclopropanecarboxamide fragment can serve as a synthetic precursor or SAR tool for developing novel VHL ligands with differentiated binding kinetics or selectivity profiles [1].

Quote Request

Request a Quote for trans-2-Cyanocyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.